![molecular formula C16H13F2NO3S2 B2509267 2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide CAS No. 2097883-26-4](/img/structure/B2509267.png)
2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide” is a complex organic molecule that contains several functional groups. It has a benzene ring which is substituted with two fluorine atoms and a sulfonamide group. The sulfonamide group is further substituted with an ethyl group that is attached to two heterocyclic rings, furan and thiophene .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core benzene ring, followed by various substitution reactions to add the fluorine atoms, the sulfonamide group, and the ethyl group with the attached heterocycles. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene ring would provide a planar, aromatic core, while the attached groups would add steric bulk and potentially introduce elements of polarity and hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The benzene ring is typically quite stable, but can undergo electrophilic aromatic substitution reactions. The fluorine atoms are quite electronegative and could influence the electronics of the molecule. The sulfonamide group could potentially engage in hydrogen bonding or act as a leaving group in certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple rings and functional groups could lead to a relatively high molecular weight and complex shape. The fluorine atoms and sulfonamide group could introduce polarity, potentially leading to solubility in polar solvents .Scientific Research Applications
Pharmaceutical Development
This compound is of interest in pharmaceutical research due to its potential as a drug candidate. Its unique structure, combining furan and thiophene rings with a sulfonamide group, suggests it could interact with various biological targets. Researchers are exploring its potential as an anti-inflammatory agent, given the known efficacy of sulfonamides in treating inflammatory conditions .
Cancer Research
The compound’s structure allows it to be a candidate for anticancer research. Sulfonamides have been studied for their ability to inhibit carbonic anhydrase, an enzyme involved in tumor growth and metastasis. The presence of fluorine atoms may enhance its binding affinity and selectivity towards cancer cells, making it a promising candidate for further investigation in oncology .
Antimicrobial Studies
Sulfonamides are well-known for their antimicrobial properties. This particular compound could be tested against a variety of bacterial and fungal strains to evaluate its efficacy. The combination of furan and thiophene rings might provide additional antimicrobial activity, potentially leading to the development of new antibiotics .
Neuroprotective Agents
Research into neurodegenerative diseases often looks for compounds that can protect neurons from damage. The unique structure of this compound suggests it could cross the blood-brain barrier and provide neuroprotective effects. Studies could focus on its potential to mitigate the effects of diseases like Alzheimer’s and Parkinson’s .
Material Science
Beyond biological applications, this compound could be of interest in material science. Its unique electronic properties, due to the presence of fluorine, furan, and thiophene, might make it useful in the development of organic semiconductors or other advanced materials. Research could explore its conductivity, stability, and potential applications in electronic devices .
Environmental Chemistry
The compound could also be studied for its environmental impact and potential use in environmental chemistry. Its stability and reactivity might make it useful in the degradation of pollutants or as a catalyst in environmental remediation processes. Research could focus on its interactions with various environmental contaminants and its potential to break them down .
These applications highlight the diverse potential of 2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide in various fields of scientific research. Each application offers a unique avenue for exploration, contributing to advancements in both health and technology.
Future Directions
The potential applications of this compound would likely depend on its biological activity. If it does exhibit antibacterial activity, it could be further developed and optimized as a new antibacterial drug. Alternatively, if it has other biological activities, these could also be explored in future research .
properties
IUPAC Name |
2,6-difluoro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3S2/c17-12-4-1-5-13(18)16(12)24(20,21)19-10-11(14-6-2-8-22-14)15-7-3-9-23-15/h1-9,11,19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGGPGRNLCIERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

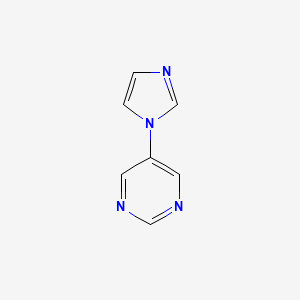
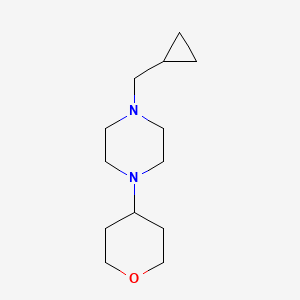
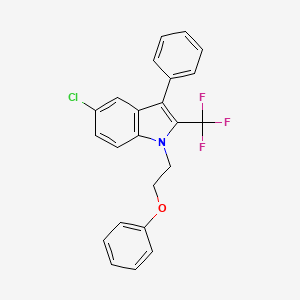
![N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2509190.png)
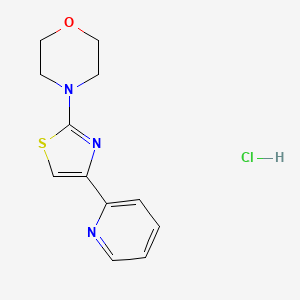
![N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509193.png)
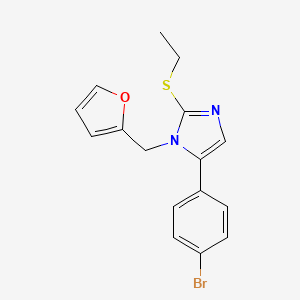
![3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid](/img/structure/B2509198.png)
![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-methylbenzyl)oxime](/img/structure/B2509199.png)
![3-(4-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2509201.png)
![2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide](/img/structure/B2509202.png)
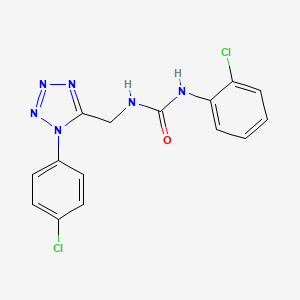
![N-(3-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2509206.png)
![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide](/img/structure/B2509207.png)